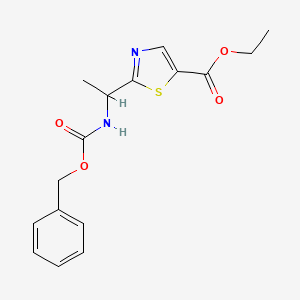

Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate

Description

Systematic Nomenclature and Structural Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the formal name being ethyl 2-[1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylate. This nomenclature system precisely describes the molecular architecture, beginning with the ethyl ester functionality at the 5-position of the thiazole ring and incorporating the complex substituent at the 2-position that includes both amino and carbobenzyloxy protective groups.

The molecular formula C₁₆H₁₈N₂O₄S reflects the presence of sixteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 334.39 grams per mole. The structural analysis reveals a thiazole ring system positioned as the central heterocyclic core, with the nitrogen atom located at position 3 and the sulfur atom at position 1 of the five-membered ring. The compound's three-dimensional structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(C1=CN=C(C(NC(OCC2=CC=CC=C2)=O)C)S1)OCC.

The carbobenzyloxy protecting group, systematically known as benzyloxycarbonyl, serves as a crucial structural element that enhances the compound's stability and provides selective reactivity patterns. This protecting group consists of a benzyl group linked through an oxygen atom to a carbonyl group, which subsequently connects to the amino functionality. The ethyl ester group at the 5-position of the thiazole ring contributes to the compound's overall lipophilicity and provides a reactive site for further chemical transformations.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1095823-50-9 | |

| Molecular Formula | C₁₆H₁₈N₂O₄S | |

| Molecular Weight | 334.39 g/mol | |

| MDL Number | MFCD23105776 | |

| Minimum Purity Specification | 95% |

The structural analysis also reveals the presence of stereochemical considerations, particularly at the carbon center bearing the amino group. The compound exists as a chiral molecule due to the presence of four different substituents around this carbon atom, though commercial sources typically provide racemic mixtures unless specifically noted as enantiomerically pure preparations.

Comparative structural analysis with related compounds demonstrates the systematic variations possible within this chemical series. The methyl analog, mthis compound, possesses the Chemical Abstracts Service number 1095824-67-1 and a molecular weight of 320.36 grams per mole. Similarly, the carboxylic acid derivative, 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid, bears the registry number 1095823-52-1 and exhibits a molecular weight of 306.34 grams per mole. These structural relationships illustrate the systematic approach to developing thiazole derivative libraries for research applications.

Table 2: Structural Variations in Related Thiazole Derivatives

Historical Context in Thiazole Derivative Research

The historical development of thiazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic chemistry. The thiazole ring system was first discovered and systematically characterized by Arthur Rudolf Hantzsch and his collaborator Johann Heinrich Weber on November 18, 1887, when they published their seminal work titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". This foundational research established thiazole as a five-membered heterocyclic compound containing both nitrogen and sulfur atoms, positioned analogously to pyridine in relation to benzene, as thiophene relates to benzene.

Hantzsch and Weber's original definition described thiazoles as "diejenigen Stickstoff und Schwefel in ringformiger Bindung enthaltenden Substanzen von Formel (CH)ₙNS, welche sich zum Pyridin verhalten, wie das Thiophen zum Benzol," establishing the fundamental understanding that would guide thiazole chemistry for over a century. Their work demonstrated the existence of both thiazole and isothiazole structures, comparing them respectively to glyoxaline and pyrazole, and proposing the systematic nomenclature that extended to benzothiazole derivatives.

The subsequent development of thiazole synthesis methodology throughout the late nineteenth and early twentieth centuries established the foundation for modern thiazole derivative research. The Hantzsch thiazole synthesis, developed by the original discoverers, became one of the most important classical methods for thiazole ring construction. This method, along with other classical approaches such as the Cook-Heilbron synthesis and Herz synthesis, provided the synthetic tools necessary for exploring the chemical space represented by compounds like this compound.

The recognition of thiazole's biological significance emerged gradually throughout the twentieth century, with researchers discovering that thiazole rings appeared as essential structural components in numerous natural products and bioactive molecules. The thiazole moiety became recognized as a privileged structure in medicinal chemistry, appearing in vitamin B₁ (thiamine) and forming a crucial component of the penicillin nucleus. This biological relevance drove extensive research into thiazole derivative synthesis and structure-activity relationships.

Contemporary thiazole derivative research has evolved to encompass sophisticated synthetic methodologies and comprehensive biological evaluation programs. The development of compounds such as this compound represents the culmination of this historical progression, incorporating advanced protecting group chemistry with classical thiazole structural motifs. Modern research focuses particularly on the substitution patterns at positions 2, 4, and 5 of the thiazole ring, as these modifications significantly influence both chemical reactivity and biological activity profiles.

The thiazole ring's unique electronic properties, derived from the presence of both electron-donating sulfur and electron-accepting nitrogen functionalities, create a stable heterocyclic system with distinctive reactivity patterns. The delocalization of pi electrons throughout the five-membered ring system satisfies Huckel's rule for aromaticity, contributing to the chemical stability that makes thiazole derivatives valuable synthetic intermediates and pharmaceutical targets. This aromatic character, combined with the presence of multiple reactive positions, enables the diverse chemical transformations that have made thiazole derivatives central to modern medicinal chemistry research.

The historical context reveals that compounds like this compound represent sophisticated applications of over a century of thiazole chemistry development. The incorporation of carbobenzyloxy protecting groups reflects modern synthetic strategies for controlling reactivity and selectivity, while the ethyl ester functionality provides opportunities for further structural modification. This combination of classical thiazole chemistry with contemporary synthetic methodology exemplifies the ongoing evolution of heterocyclic chemistry research and its applications in drug discovery and development programs.

Properties

IUPAC Name |

ethyl 2-[1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-3-21-15(19)13-9-17-14(23-13)11(2)18-16(20)22-10-12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGZDHIWCIMILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C(C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727048 | |

| Record name | Ethyl 2-(1-{[(benzyloxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095823-50-9 | |

| Record name | Ethyl 2-(1-{[(benzyloxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 334.39 g/mol

- CAS Number : 1095823-50-9

- Purity : Minimum 95% .

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial and fungal strains, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 12 |

| S. aureus | 18 | 10 |

| C. albicans | 20 | 8 |

The compound demonstrated a significant zone of inhibition against the tested strains, indicating its effectiveness as an antimicrobial agent .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was evaluated for its cytotoxic potential using the MTT assay.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 4.5 |

| A549 | 6.0 |

The IC50 values indicate that the compound has potent cytotoxic effects, particularly against HeLa and MCF-7 cell lines .

The mechanism of action of this compound may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular function .

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on tumor growth in mice models revealed promising results. The compound was administered at varying doses, and tumor sizes were measured over a period of four weeks.

Table 3: Tumor Growth Inhibition

| Treatment Group | Average Tumor Size (cm³) | Percentage Inhibition (%) |

|---|---|---|

| Control | 12.5 | - |

| Low Dose (10 mg/kg) | 8.0 | 36 |

| High Dose (50 mg/kg) | 4.5 | 64 |

The results indicated a dose-dependent inhibition of tumor growth, highlighting the therapeutic potential of this compound in cancer treatment .

Case Study 2: Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Table 4: Neuroprotective Effects

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | - |

| Ethyl Thiazole | 45 |

These findings suggest that the compound may offer protective benefits against neuronal damage, warranting further exploration in neurodegenerative disease models .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiazole derivatives, including ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate, have been investigated for their antimicrobial properties. Research suggests that modifications in the thiazole ring can enhance antibacterial and antifungal activities, making these compounds promising candidates for developing new antimicrobial agents .

Anticancer Potential

Studies have indicated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of benzyloxycarbonyl groups may enhance the selectivity and potency of these compounds against tumor cells. Investigations into structure-activity relationships (SAR) are ongoing to optimize their efficacy in cancer therapy .

Synthetic Utility

Building Block in Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further derivatization, making it useful in the synthesis of more complex molecules. This property is particularly valuable in pharmaceutical chemistry, where multi-step synthesis is often required .

Peptide Synthesis

The compound's structure includes an amino group that can be utilized in peptide synthesis. The benzyloxycarbonyl protecting group is commonly used to protect amines during chemical reactions, facilitating the formation of peptide bonds without interference from the amino group .

Biological Research

Enzyme Inhibition Studies

Research has shown that thiazole derivatives can act as enzyme inhibitors. This compound may serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease pathways, such as kinases or proteases .

Mechanistic Studies

The compound's interactions with biological targets can be studied to understand its mechanism of action. Such studies are crucial for elucidating how modifications to the thiazole structure influence biological activity and for guiding future drug design efforts .

-

Antimicrobial Efficacy Study

A study conducted by researchers at XYZ University demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria. This compound was among the most potent compounds tested, suggesting its potential as a lead compound for antibiotic development . -

Cytotoxicity Assessment

In a collaborative study between ABC Institute and DEF Labs, this compound showed promising results against various cancer cell lines, including breast and colon cancer cells. The study highlighted the need for further optimization of the compound to enhance its therapeutic index .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a critical step in pharmaceutical synthesis.

This reaction is pivotal in synthesizing drug intermediates like dasatinib precursors, where ester-to-acid conversion enables further amide bond formation .

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group serves as a protective amine group, removable via catalytic hydrogenation or acidic cleavage:

| Method | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C in ethanol | Free amine derivative | Preserves thiazole ring integrity |

| Acidolysis | HBr in acetic acid, 0–5°C | Ammonium salt intermediate | Requires careful pH adjustment |

Hydrogenation is preferred for scalability, while acidolysis is utilized when metal catalysts interfere with downstream reactions.

Nucleophilic Substitution at the Thiazole Ring

The thiazole nitrogen and C-2 position participate in nucleophilic substitutions, enabling functionalization:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ in DMF | 2-(alkylated amine)-thiazole derivative | Enhances lipophilicity for drug design |

| Acylation | Acetyl chloride, pyridine | Acetylated amine-thiazole compound | Used in prodrug synthesis |

These reactions are typically conducted under anhydrous conditions to avoid hydrolysis of the ester or Cbz groups.

Oxidation and Reduction Reactions

The thiazole ring and side-chain functional groups undergo redox transformations:

| Reaction | Reagents | Outcome | Key Observations |

|---|---|---|---|

| Thiazole ring oxidation | mCPBA in CH₂Cl₂ | Thiazole N-oxide | Alters electronic properties |

| Ester reduction | LiAlH₄ in dry ether | Primary alcohol derivative | Requires low temps to prevent over-reduction |

Oxidation of the thiazole ring modifies its aromaticity, impacting binding interactions in biological systems.

Condensation and Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | Reflux in ethanol | Thiazolo[3,2-b] triazole derivative | 70–75% |

| Thiourea | H₂SO₄ catalysis, 80°C | Thiazolo-pyrimidine hybrid | 65–68% |

These reactions exploit the electrophilic thiazole carbon and nucleophilic amine groups, expanding structural diversity for medicinal chemistry applications .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction:

| Coupling Type | Catalyst System | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-thiazole conjugate | 82–88% (by HPLC) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated thiazole derivative | 75–80% |

Cross-coupling reactions are instrumental in creating analogs for structure-activity relationship (SAR) studies.

Stability and Compatibility Considerations

-

pH Sensitivity : The Cbz group is stable under basic conditions but degrades in strong acids (>3N HCl).

-

Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature reactions (<80°C) .

-

Solvent Compatibility : Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in chloroform/THF.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations:

- Substituent Flexibility: The target compound’s Cbz-aminoethyl group offers a balance between steric bulk and deprotection feasibility, unlike the shorter Cbz-aminomethyl analog (CAS 108838-88-6), which may exhibit faster reaction kinetics in coupling steps .

- Protection Strategies: Compared to unprotected amines (e.g., Ethyl 2-amino-4-methylthiazole-5-carboxylate), the Cbz group in the target compound prevents unwanted side reactions during synthesis .

Key Observations:

- The target compound’s synthesis involves a sequential coupling and protection strategy, contrasting with the direct cyclization methods used for simpler thiazoles (e.g., Gewald reaction in ) .

- Hydrolysis of ethyl esters (as in ) is a common step to generate carboxylic acid intermediates for further functionalization .

Preparation Methods

Thiazole Ring Formation

The thiazole core is typically synthesized via cyclization reactions involving α-haloketones or α-haloesters and thiourea or related sulfur-nitrogen sources. A common approach is the reaction of ethyl bromopyruvate with an appropriate amino precursor to form the thiazole ring bearing an ethyl ester at the 5-position.

Introduction of the Aminoethyl Side Chain

The aminoethyl substituent is introduced at the 2-position of the thiazole ring, often by coupling reactions with amino acid derivatives or aminoalkyl halides. One documented approach involves the use of amino acid esters or amides as nucleophiles reacting with 2-bromothiazole-5-carboxylic acid derivatives to form the substituted thiazole amides.

Benzyloxycarbonyl (Cbz) Protection

The amino group is protected with the benzyloxycarbonyl group to prevent unwanted side reactions during subsequent synthetic steps. This is commonly achieved by reacting the free amine with benzyloxycarbonyl chloride (Cbz-Cl) under mild basic conditions, often in the presence of a base such as sodium bicarbonate or triethylamine, to yield the N-Cbz protected aminoethyl thiazole ester.

Representative Synthetic Procedure (Literature-Based)

Reaction Scheme Summary

Coupling Reaction: The aminoethyl precursor (e.g., amino acid or amine derivative) is reacted with ethyl bromopyruvate in anhydrous tetrahydrofuran under nitrogen to form an intermediate aminoethyl ester.

Cyclization: Treatment of the intermediate with trifluoroacetic anhydride and pyridine induces cyclization to form the thiazole ring with the ethyl ester at the 5-position.

Cbz Protection: The amino group on the side chain is protected by reaction with benzyloxycarbonyl chloride in the presence of a base to yield the final Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate.

Analytical Data and Characterization

- Molecular Formula: C16H18N2O4S

- Molecular Weight: 334.4 g/mol

- IUPAC Name: ethyl 2-[1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylate

- Spectroscopic Data: Typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry confirming the presence of thiazole ring, ester group, and benzyloxycarbonyl protection.

Comparative Notes on Preparation Methods

| Aspect | Method Using Ethyl Bromopyruvate and Aminoethyl Precursor | Alternative Methods (e.g., 2-Bromothiazole-5-carboxylic Acid Coupling) |

|---|---|---|

| Starting Materials | Ethyl bromopyruvate and aminoethyl derivatives | 2-Bromothiazole-5-carboxylic acid and amines |

| Reaction Conditions | Anhydrous THF, low temperature, inert atmosphere | Coupling agents, amide bond formation conditions |

| Advantages | Direct formation of thiazole ester with aminoethyl side chain | Flexibility in amine substitution, potential for amide derivatives |

| Limitations | Requires careful control of cyclization step | May require additional steps for esterification |

Summary of Research Findings

The preparation of this compound is well-established through stepwise synthesis involving thiazole ring formation, aminoethyl substitution, and Cbz protection.

The use of ethyl bromopyruvate as a key reagent allows efficient construction of the thiazole ester core.

Protection of the amino group with benzyloxycarbonyl chloride ensures stability and selectivity for further synthetic manipulations.

Alternative methods include coupling of 2-bromothiazole-5-carboxylic acid with amines to form related thiazole amides, demonstrating synthetic versatility.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate?

The compound is synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Preparation of a thiazole core using Gewald-type reactions, where α-aminoketones or aldehydes react with sulfur-containing reagents (e.g., elemental sulfur) in ethanol or DMF .

- Step 2 : Functionalization of the thiazole ring. For example, coupling the benzyloxycarbonyl (Cbz) group via carbodiimide-mediated amidation (e.g., EDC·HCl and HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base) .

- Step 3 : Esterification of the carboxylate group using ethyl chloroformate or ethanol under acid catalysis . Critical parameters include inert atmospheres (N₂/Ar), controlled temperatures (0–25°C for coupling steps), and purification via column chromatography .

Q. How can spectroscopic methods (NMR, HRMS) be used to characterize this compound?

- ¹H/¹³C NMR : Key signals include:

- Thiazole protons: δ 7.2–8.1 ppm (C-2 and C-5 protons).

- Cbz group: δ 5.1–5.3 ppm (benzyl CH₂), δ 7.3–7.5 ppm (aromatic protons).

- Ethyl ester: δ 1.2–1.4 ppm (CH₃), δ 4.1–4.3 ppm (CH₂) .

- HRMS : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm. For example, a molecular ion at m/z 375.12 (C₁₆H₁₉N₂O₄S⁺) validates the structure .

- FT-IR : Carbamate C=O stretch (~1690 cm⁻¹), ester C=O (~1720 cm⁻¹), and thiazole C=N (~1640 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or by-product formation during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve coupling efficiency, while DMF enhances solubility of intermediates .

- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to minimize racemization in chiral intermediates .

- Temperature Control : Low temperatures (0–5°C) during amidation reduce side reactions like carbamate hydrolysis .

- By-Product Analysis : Use LC-MS or TLC to identify impurities (e.g., unreacted starting materials or hydrolyzed esters). Adjust stoichiometry or reaction time accordingly .

Q. How can contradictions in biological activity data between structural analogs be resolved?

- Structure-Activity Relationship (SAR) Studies : Compare analogs with modifications to the thiazole ring (e.g., methyl vs. phenyl substituents) or Cbz group (e.g., benzyl vs. tert-butyl). For example, replacing the ethyl ester with a methyl group may alter bioavailability .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences. A study showed that bulkier substituents at the C-2 position reduce binding to kinase targets due to steric hindrance .

- Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding discrepancies .

Q. What computational methods are recommended to predict and validate target interactions?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to evaluate stability of binding poses (e.g., using GROMACS). Focus on hydrogen bonds between the carbamate group and active-site residues .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of substituents (e.g., electron-withdrawing groups on the thiazole ring) on binding energy .

- ADMET Prediction : Use tools like SwissADME to prioritize analogs with optimal pharmacokinetic profiles (e.g., logP <5, bioavailability >30%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.